molecular formula C21H25N5O2S B11239230 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide

Cat. No.: B11239230
M. Wt: 411.5 g/mol
InChI Key: ZPGOTIHSSXVHOQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a pyrimidinylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(diethylamino)-6-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. Additionally, industrial production may involve purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile involved .

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved by binding to the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide stands out due to its dual functionality, combining the properties of both a benzenesulfonamide and a pyrimidinylamino group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit significant biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-4-26(5-2)20-15-16(3)22-21(24-20)23-17-11-13-18(14-12-17)25-29(27,28)19-9-7-6-8-10-19/h6-15,25H,4-5H2,1-3H3,(H,22,23,24)

InChI Key

ZPGOTIHSSXVHOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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